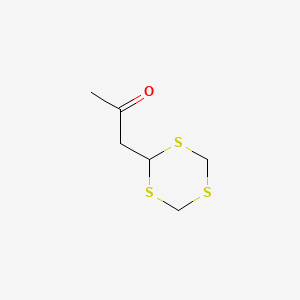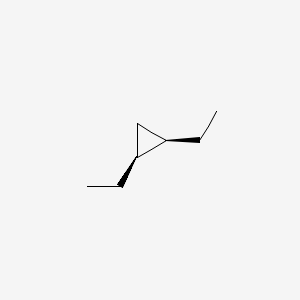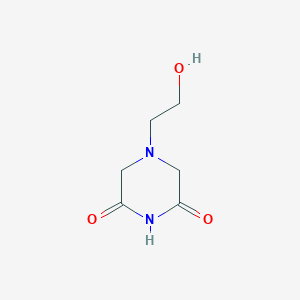
4-(2-Hydroxyethyl)piperazine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a piperazinedione core with a hydroxyethyl substituent at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylenediamine with diethyl oxalate to form the piperazinedione core. The hydroxyethyl group can then be introduced through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Mixing the starting materials in a suitable solvent.
Cyclization: Heating the mixture to promote cyclization and formation of the piperazinedione core.
Substitution: Introducing the hydroxyethyl group through nucleophilic substitution.
Purification: Isolating and purifying the final product using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the piperazinedione core can be reduced to form piperazine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperazine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral or anticancer properties.
Material Science: The compound can be used in the development of polymers and other materials with specific properties.
Biological Studies: It serves as a tool for studying enzyme interactions and other biochemical processes.
作用機序
The mechanism of action of 2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.
類似化合物との比較
Similar Compounds
2,5-Piperazinedione, 3-(2-hydroxyethyl)-: Similar structure but with different substitution pattern.
2,5-Piperazinedione, 3,6-bis(4-hydroxyphenylmethyl)-: Contains additional hydroxyphenyl groups.
2,6-Piperazinedione, 4-(2-fluorophenylmethyl)-: Substituted with a fluorophenyl group instead of hydroxyethyl.
Uniqueness
2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
89601-03-6 |
|---|---|
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-8-3-5(10)7-6(11)4-8/h9H,1-4H2,(H,7,10,11) |
InChIキー |
XFGLZOQWQOHWTL-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=O)CN1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
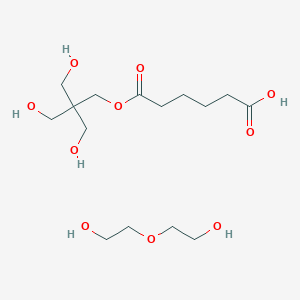
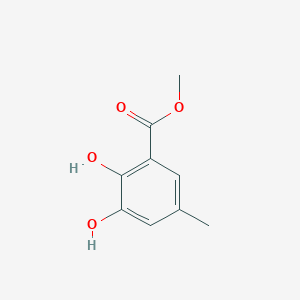
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
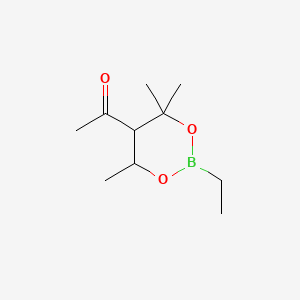

![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
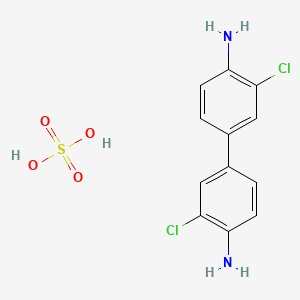
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)

![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
